molecular formula C19H18FN3OS2 B12147576 N-(3-fluoro-4-methylphenyl)-2-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)acetamide

N-(3-fluoro-4-methylphenyl)-2-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)acetamide

Cat. No.: B12147576
M. Wt: 387.5 g/mol
InChI Key: VNAJGEBUNBYYPY-UHFFFAOYSA-N
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Description

The compound N-(3-fluoro-4-methylphenyl)-2-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)acetamide is a thienopyrimidine derivative characterized by a bicyclic 5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidine core. This scaffold is substituted at the 4-position with a sulfanyl acetamide group, which is further linked to a 3-fluoro-4-methylphenyl aromatic moiety. The molecular formula is inferred to be C₂₀H₁₉FN₃OS₂ based on analogous structures (e.g., : C₁₉H₁₅ClF₃N₃OS₂) .

Properties

Molecular Formula

C19H18FN3OS2

Molecular Weight

387.5 g/mol

IUPAC Name

N-(3-fluoro-4-methylphenyl)-2-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-ylsulfanyl)acetamide

InChI

InChI=1S/C19H18FN3OS2/c1-11-6-7-12(8-14(11)20)23-16(24)9-25-18-17-13-4-2-3-5-15(13)26-19(17)22-10-21-18/h6-8,10H,2-5,9H2,1H3,(H,23,24)

InChI Key

VNAJGEBUNBYYPY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CSC2=NC=NC3=C2C4=C(S3)CCCC4)F

Origin of Product

United States

Biological Activity

N-(3-fluoro-4-methylphenyl)-2-(5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)acetamide is a complex organic compound characterized by its unique chemical structure. This compound belongs to the class of tetrahydrobenzothienopyrimidine derivatives, which are known for their diverse biological activities. The presence of a sulfur atom and a fluorinated aromatic ring in its structure enhances its potential interactions with various biological targets, making it an area of interest for pharmaceutical research.

  • Molecular Formula : C19H18FN3OS2
  • Molecular Weight : 387.5 g/mol
  • IUPAC Name : N-(3-fluoro-4-methylphenyl)-2-(5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)acetamide

Biological Activities

Research indicates that N-(3-fluoro-4-methylphenyl)-2-(5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)acetamide exhibits several biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that compounds in this class may possess antimicrobial properties. The tetrahydrobenzothienopyrimidine moiety is often associated with antibacterial and antifungal activities.
  • Anticancer Potential : Some derivatives have shown promise in inhibiting cancer cell proliferation. The structural features of the compound may contribute to its ability to interfere with cell cycle regulation.
  • Anti-inflammatory Effects : Similar compounds have demonstrated anti-inflammatory properties by modulating pathways related to inflammation.

Study 1: Antimicrobial Evaluation

A study published in 2022 evaluated the antimicrobial activity of various tetrahydrobenzothienopyrimidine derivatives. The findings indicated that certain compounds exhibited significant inhibition against both Gram-positive and Gram-negative bacteria as well as fungi. The study highlighted the potential of these derivatives as lead compounds for developing new antimicrobial agents .

Study 2: Anticancer Activity

In another investigation focusing on the anticancer properties of related compounds, it was found that specific modifications to the tetrahydrobenzothienopyrimidine structure enhanced cytotoxicity against various cancer cell lines. The study emphasized the importance of the sulfur atom in enhancing biological activity .

Study 3: Inflammation Modulation

Research has also pointed out that derivatives containing similar structural motifs can effectively reduce inflammatory markers in vitro and in vivo models. This suggests a potential therapeutic application for inflammatory diseases .

Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialSignificant inhibition against bacteria
AnticancerCytotoxic effects on cancer cell lines
Anti-inflammatoryReduction in inflammatory markers

Comparison with Similar Compounds

Structural and Functional Differences

4-Methoxyphenyl () and 4-ethoxyphenyl () substituents introduce electron-donating groups, which may alter binding interactions in biological targets .

Core Modifications: Analog 2-{[3-(4-ethoxyphenyl)-4-oxo-hexahydro...}acetamide () includes a 4-oxo group in the hexahydrobenzothienopyrimidine core, which could influence hydrogen-bonding capacity compared to the non-oxidized core of the target compound . Pyridyl substituents () replace the phenyl group entirely, demonstrating antimicrobial activity linked to improved solubility and target affinity .

For example, N-(pyridin-4-yl)-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidine-4-carboxamide () exhibits broad-spectrum antimicrobial effects, suggesting the importance of heterocyclic substituents .

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